Metamitron
Metamitron
Metamitron is a 1,2,4-triazine herbicide, which is yellow crystalline in nature and can easily degrade in soil to form stable metabolites. It can be prepared via reaction of N-acetyl-benzylhydrazone with hydroxylamine in the presence of potassium hydroxide in pyridine.
Metamitron is a member of the class of 1,2,4-triazines that is 1,2,4-triazin-5(4H)-one substituted by an amino group at position 4, a methyl group at position 3 and a phenyl group at position 6. It has a role as an environmental contaminant, a xenobiotic and a herbicide.
Metamitron is a member of the class of 1,2,4-triazines that is 1,2,4-triazin-5(4H)-one substituted by an amino group at position 4, a methyl group at position 3 and a phenyl group at position 6. It has a role as an environmental contaminant, a xenobiotic and a herbicide.
Brand Name:
Vulcanchem
CAS No.:
41394-05-2
VCID:
VC21283288
InChI:
InChI=1S/C10H10N4O/c1-7-12-13-9(10(15)14(7)11)8-5-3-2-4-6-8/h2-6H,11H2,1H3
SMILES:
CC1=NN=C(C(=O)N1N)C2=CC=CC=C2
Molecular Formula:
C10H10N4O
Molecular Weight:
202.21 g/mol
Metamitron
CAS No.: 41394-05-2
Cat. No.: VC21283288
Molecular Formula: C10H10N4O
Molecular Weight: 202.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Metamitron is a 1,2,4-triazine herbicide, which is yellow crystalline in nature and can easily degrade in soil to form stable metabolites. It can be prepared via reaction of N-acetyl-benzylhydrazone with hydroxylamine in the presence of potassium hydroxide in pyridine. Metamitron is a member of the class of 1,2,4-triazines that is 1,2,4-triazin-5(4H)-one substituted by an amino group at position 4, a methyl group at position 3 and a phenyl group at position 6. It has a role as an environmental contaminant, a xenobiotic and a herbicide. |
|---|---|
| CAS No. | 41394-05-2 |
| Molecular Formula | C10H10N4O |
| Molecular Weight | 202.21 g/mol |
| IUPAC Name | 4-amino-3-methyl-6-phenyl-1,2,4-triazin-5-one |
| Standard InChI | InChI=1S/C10H10N4O/c1-7-12-13-9(10(15)14(7)11)8-5-3-2-4-6-8/h2-6H,11H2,1H3 |
| Standard InChI Key | VHCNQEUWZYOAEV-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(C(=O)N1N)C2=CC=CC=C2 |
| Canonical SMILES | CC1=NN=C(C(=O)N1N)C2=CC=CC=C2 |
| Melting Point | 166.9 °C 167 °C |
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